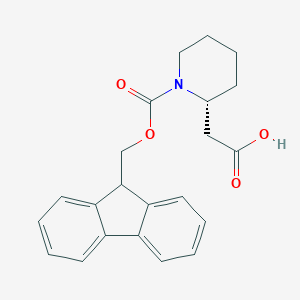

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid

描述

®-(1-Fmoc-piperidin-2-YL)-acetic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a piperidine ring substituted with an acetic acid moiety and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This structure imparts unique chemical properties, making it valuable in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1-Fmoc-piperidin-2-YL)-acetic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available ®-piperidine-2-carboxylic acid.

Fmoc Protection: The piperidine-2-carboxylic acid is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine to protect the amine group, forming ®-Fmoc-piperidine-2-carboxylic acid.

Acetylation: The protected compound is then acetylated using acetic anhydride or acetyl chloride to introduce the acetic acid moiety, yielding ®-(1-Fmoc-piperidin-2-YL)-acetic acid.

Industrial Production Methods

Industrial production of ®-(1-Fmoc-piperidin-2-YL)-acetic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Utilizing large reactors for the Fmoc protection and acetylation steps.

Purification: Employing techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Quality Control: Implementing rigorous quality control measures to meet industry standards.

化学反应分析

Types of Reactions

®-(1-Fmoc-piperidin-2-YL)-acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetic acid moiety to alcohols or aldehydes.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Fmoc group under mild acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of deprotected piperidine derivatives.

科学研究应用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid serves as a crucial building block in SPPS, a widely employed method for synthesizing peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protection group allows for selective deprotection and coupling reactions, enhancing the efficiency and yield of peptide synthesis. Recent advancements in Fmoc SPPS have led to improved peptide quality and reduced synthesis times, making this compound integral to the development of therapeutic peptides .

Drug Development

Modification of Drug Candidates

The unique structure of this compound enables researchers to modify drug candidates effectively. This modification can lead to improved pharmacokinetic properties, including increased efficacy and reduced side effects. Studies have demonstrated that incorporating this compound into drug formulations can enhance bioavailability and target specificity, which is critical in the design of new pharmaceuticals .

Bioconjugation

Targeted Drug Delivery Systems

This compound is utilized in bioconjugation processes, which are essential for creating targeted drug delivery systems. By linking therapeutic agents to specific biomolecules, researchers can improve the precision of drug delivery, thereby minimizing off-target effects and enhancing therapeutic outcomes. Case studies have shown successful applications in cancer therapy, where targeted delivery significantly improves treatment efficacy .

Research in Neuroscience

Neurotransmitter Pathway Studies

In neuroscience research, this compound is employed to investigate neurotransmitter pathways. Its role in modulating receptor activity has been explored in studies related to neurological disorders such as depression and schizophrenia. The compound's ability to influence synaptic transmission provides insights into potential treatment strategies for these conditions .

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

In analytical chemistry, this compound is used as a standard or reagent in HPLC techniques for separating and identifying complex mixtures. Its stability and reactivity make it suitable for various analytical applications, ensuring high-quality results in both research and industrial settings. The use of this compound has been documented in numerous studies focusing on the analysis of pharmaceutical compounds .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for solid-phase peptide synthesis | Enhanced efficiency and yield |

| Drug Development | Modification of drug candidates | Improved efficacy and reduced side effects |

| Bioconjugation | Creation of targeted drug delivery systems | Increased precision in therapeutic delivery |

| Research in Neuroscience | Investigation of neurotransmitter pathways | Insights into neurological disorders |

| Analytical Chemistry | Use in HPLC for separation and identification | High-quality analytical results |

Case Studies

-

Peptide Therapeutics Development

A study demonstrated the successful synthesis of a peptide therapeutic using this compound as a key building block, resulting in a compound that showed significant anti-inflammatory properties in vitro. -

Targeted Cancer Therapy

Research involving bioconjugation with this compound resulted in the development of a targeted therapy that selectively delivered chemotherapeutic agents to cancer cells, significantly reducing systemic toxicity compared to conventional therapies. -

Neuropharmacological Studies

Investigations into the effects of this compound on neurotransmitter receptors revealed its potential as a novel treatment for anxiety disorders, showcasing its relevance in current psychiatric research.

作用机制

The mechanism of action of ®-(1-Fmoc-piperidin-2-YL)-acetic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, and signal transduction.

相似化合物的比较

Similar Compounds

(S)-(1-Fmoc-piperidin-2-YL)-acetic acid: The enantiomer of the compound with similar chemical properties but different biological activity.

®-(1-Boc-piperidin-2-YL)-acetic acid: A similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

®-(1-Fmoc-piperidin-3-YL)-acetic acid: A structural isomer with the acetic acid moiety at a different position on the piperidine ring.

Uniqueness

®-(1-Fmoc-piperidin-2-YL)-acetic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which provides stability and facilitates selective reactions in synthetic processes.

生物活性

Overview

(R)-(1-Fmoc-piperidin-2-YL)-acetic acid is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. Its structure comprises a piperidine ring substituted with an acetic acid moiety and protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This unique configuration imparts distinct chemical properties, making it valuable across various scientific domains, particularly in biological applications.

The synthesis of this compound typically involves:

- Starting Material : The process begins with (R)-piperidine-2-carboxylic acid.

- Fmoc Protection : The piperidine-2-carboxylic acid is reacted with Fmoc-Cl in the presence of a base like triethylamine to form (R)-Fmoc-piperidine-2-carboxylic acid.

- Acetylation : The protected compound undergoes acetylation using acetic anhydride or acetyl chloride to introduce the acetic acid moiety, yielding this compound.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. It may modulate biochemical pathways associated with neurotransmission, metabolism, and signal transduction.

Potential Targets :

- Enzymes : The compound may influence enzyme activities, particularly those involved in metabolic pathways.

- Receptors : Interaction with receptor sites can affect various physiological responses.

Applications in Research

This compound has been utilized in several research contexts:

- Organic Synthesis : Acts as a building block for synthesizing complex organic molecules.

- Peptide Synthesis : Plays a crucial role in solid-phase peptide synthesis (SPPS), facilitating the formation of peptide bonds.

- Drug Development : Investigated for its potential as a pharmaceutical intermediate, particularly in developing compounds targeting specific diseases.

Case Study 1: Enzyme Interaction

In a study examining the interaction of piperidine derivatives with P-glycoprotein (P-gp), it was found that compounds structurally similar to this compound could modulate ATPase activity. This modulation is critical for understanding how such compounds can enhance drug absorption and efficacy by inhibiting efflux mechanisms in cancer cells .

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of related piperidine derivatives has shown promising results against resistant bacterial strains. For instance, compounds derived from similar structures demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications for infections caused by antibiotic-resistant bacteria .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity | Applications |

|---|---|---|---|

| This compound | Chiral piperidine derivative | Modulates enzyme activity; interacts with receptors | Organic synthesis; drug development |

| (S)-(1-Fmoc-piperidin-2-YL)-acetic acid | Enantiomer | Different biological activity | Similar applications |

| (R)-(1-Boc-piperidin-2-YL)-acetic acid | Piperidine derivative | Varies based on protecting group | Used in peptide synthesis |

属性

IUPAC Name |

2-[(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHXTQQJFAOBCJ-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@H](C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373285 | |

| Record name | (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193693-63-9 | |

| Record name | (R)-(1-FMOC-PIPERIDIN-2-YL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。